

# VT02956 safety and toxicity profile in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VT02956   |           |
| Cat. No.:            | B10861315 | Get Quote |

# VT02956: A Technical Overview of Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data for **VT02956**. A comprehensive search of scientific literature and public databases did not yield specific quantitative safety and toxicity data (e.g., LD50, NOAEL) from in vivo preclinical studies. This information is often proprietary and may not be publicly disclosed.

#### Introduction

**VT02956** is a potent and selective small molecule inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1] Developed by Vivace Therapeutics, **VT02956** has emerged as a promising therapeutic candidate for Estrogen Receptor-positive (ER+) breast cancer by targeting a novel mechanism to suppress tumor growth.[2][3][4][5] This technical guide provides a detailed overview of the publicly available preclinical data on **VT02956**, with a focus on its mechanism of action, in vitro pharmacology, and the experimental protocols used in its initial characterization.

# Mechanism of Action: Targeting the Hippo Signaling Pathway



**VT02956** exerts its anti-tumor effects by modulating the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[2] In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth.

The canonical Hippo pathway involves a kinase cascade where LATS1/2 phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[5][6] Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation.

**VT02956** inhibits LATS1/2, preventing the phosphorylation of YAP/TAZ.[7] This leads to the dephosphorylation and subsequent translocation of YAP/TAZ into the nucleus. In the nucleus, YAP/TAZ associate with TEAD transcription factors to regulate gene expression. In the context of ER+ breast cancer, the activation of the YAP/TAZ-TEAD complex leads to the recruitment of the NCOR2/SMRT repressor complex to the super-enhancer of the ESR1 gene, which encodes for the Estrogen Receptor alpha (ER $\alpha$ ).[2][5] This results in the transcriptional repression of ESR1, leading to reduced ER $\alpha$  levels and the inhibition of ER+ breast cancer cell growth.[2][3] [4][5]

## **Signaling Pathway Diagram**



Click to download full resolution via product page

**VT02956** inhibits LATS1/2, leading to ESR1 repression.



## In Vitro Pharmacology and Efficacy

The primary preclinical evaluation of **VT02956** has been conducted through in vitro assays to determine its potency against its target kinases and its efficacy in cell-based models of ER+ breast cancer.

### **Potency and Selectivity**

**VT02956** is a highly potent inhibitor of both LATS1 and LATS2 kinases. The in vitro IC50 values are summarized in the table below.

| Target                               | IC50 (nM) |  |
|--------------------------------------|-----------|--|
| LATS1                                | 0.76      |  |
| LATS2                                | 0.52      |  |
| Data from in vitro kinase assays.[7] |           |  |

An inactive analogue, VT02484, which is structurally related to **VT02956**, showed no inhibitory activity towards LATS kinases and is often used as a negative control in experiments.[7] Kinome profiling has indicated that LATS1/2 are among the primary targets of **VT02956**, along with the closely related NDR1/2 kinases.[7]

#### **Efficacy in ER+ Breast Cancer Models**

**VT02956** has demonstrated significant anti-proliferative effects in various in vitro models of ER+ breast cancer:

- Inhibition of Cell Growth: VT02956 inhibits the growth of ER+ breast cancer cell lines.[2][3][4]
   [5]
- Activity in Patient-Derived Organoids: The compound has been shown to inhibit the growth of patient-derived tumor organoids from ER+ breast cancers.[2][3][4][5]
- Downregulation of ERα: Treatment with VT02956 leads to a dose-dependent reduction in ERα protein levels in ER+ breast cancer cell lines.[7]



## **Experimental Protocols**

Detailed methodologies for the key in vitro experiments are crucial for the interpretation of the preclinical data.

### In Vitro LATS Kinase Activity Assay

Objective: To determine the in vitro potency of **VT02956** in inhibiting LATS1 and LATS2 kinase activity.

#### Methodology:

- Recombinant LATS1 or LATS2 kinase is incubated with a specific substrate and ATP.
- Increasing concentrations of VT02956 or the inactive analogue VT02484 are added to the reaction mixture.
- The kinase reaction is allowed to proceed for a defined period.
- The level of substrate phosphorylation is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the reaction.
- The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of the inhibitor.[7]

### **Cell Proliferation and Colony Formation Assays**

Objective: To assess the effect of **VT02956** on the growth of ER+ breast cancer cells.

#### Methodology:

- ER+ breast cancer cell lines (e.g., MCF-7) are seeded in multi-well plates.
- Cells are treated with varying concentrations of VT02956, VT02484 (as a negative control), or a vehicle control (e.g., DMSO).
- For proliferation assays, cell viability is measured at different time points (e.g., 4 days) using methods such as cell counting or MTT/CellTiter-Glo assays.



 For colony formation assays, cells are treated for a longer duration (e.g., 9-14 days), after which the cells are fixed and stained (e.g., with crystal violet) to visualize and quantify the colonies formed.

## **Experimental Workflow Diagram**



Click to download full resolution via product page

Workflow for a typical in vitro cell proliferation assay.



## **Preclinical Safety and Toxicity Profile**

A comprehensive search of publicly available scientific literature and regulatory databases did not yield any specific in vivo safety and toxicity data for **VT02956**. Key preclinical safety parameters that are not publicly available include:

- Acute Toxicity (LD50): The single dose of the substance that causes the death of 50% of an animal population.
- No-Observed-Adverse-Effect Level (NOAEL): The highest dose of a substance at which
  there are no statistically or biologically significant increases in the frequency or severity of
  any adverse effects.
- Repeat-Dose Toxicity Studies: Studies to characterize the toxicological profile of a substance following repeated administration over a period of time.
- Safety Pharmacology Studies: Studies to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.

It is standard practice in the pharmaceutical industry for detailed preclinical safety and toxicity data to remain proprietary during the early stages of drug development. This information is typically disclosed in regulatory filings (e.g., Investigational New Drug applications) and may be published at later stages of clinical development.

### Conclusion

**VT02956** is a potent LATS1/2 inhibitor with a well-defined mechanism of action in the context of ER+ breast cancer. The available preclinical data strongly support its in vitro efficacy in relevant cancer models. However, the preclinical safety and toxicity profile of **VT02956** in animal models is not publicly documented. As **VT02956** and other molecules targeting the Hippo pathway advance through the drug development pipeline, it is anticipated that more comprehensive preclinical and clinical data, including safety and toxicity findings, will become available.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vivacetherapeutics.com [vivacetherapeutics.com]
- 3. Vivace Therapeutics to Unveil First Clinical Data for a Cancer Drug Targeting the Hippo Pathway [prnewswire.com]
- 4. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro safety pharmacology profiling: what else beyond hERG? PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RePORT ) RePORTER [reporter.nih.gov]
- 7. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VT02956 safety and toxicity profile in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861315#vt02956-safety-and-toxicity-profile-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com